molecular formula C20H19N5O3S B15169766 4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid CAS No. 650634-89-2

4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid

Cat. No.: B15169766
CAS No.: 650634-89-2
M. Wt: 409.5 g/mol
InChI Key: LNFZERIHUKVNFK-UHFFFAOYSA-N
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Description

4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid is an organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-). This compound is widely used in the dye industry due to its ability to impart bright and stable colors to various materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid typically involves a multi-step process starting from aniline derivatives. The key steps include diazotization and azo coupling reactions:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salts and to achieve high coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property is utilized in pH indicators, where the color change corresponds to the protonation or deprotonation of the azo group. In biological systems, the compound can interact with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid is unique due to its specific combination of substituents, which impart distinct color properties and reactivity. Its stability and vibrant color make it particularly valuable in industrial applications.

Properties

CAS No.

650634-89-2

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

4-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C20H19N5O3S/c1-25(2)19-11-7-17(8-12-19)23-21-15-3-5-16(6-4-15)22-24-18-9-13-20(14-10-18)29(26,27)28/h3-14H,1-2H3,(H,26,27,28)

InChI Key

LNFZERIHUKVNFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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